5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the bromine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-2-[(4-bromobenzyl)oxy]benzoic acid.
Reduction: Formation of 5-bromo-2-[(4-bromobenzyl)oxy]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde
- 5-Bromo-2-[(4-chlorobenzyl)oxy]benzaldehyde
- 5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde
Uniqueness
5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The bromine atoms also influence the compound’s physical and chemical properties, making it distinct from its analogs .
Properties
IUPAC Name |
5-bromo-2-[(4-bromophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O2/c15-12-3-1-10(2-4-12)9-18-14-6-5-13(16)7-11(14)8-17/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYDIIUCHKBGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399916 |
Source
|
Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84102-43-2 |
Source
|
Record name | 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50399916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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